molecular formula C27H32N2O3 B298659 Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate

Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate

Cat. No. B298659
M. Wt: 432.6 g/mol
InChI Key: GJBQVYOJOLWWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carbamate derivative of adamantyl aniline, which is a well-known pharmacophore with various biological activities.

Mechanism of Action

The mechanism of action of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with specific targets such as enzymes or receptors. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis or programmed cell death in cancer cells, leading to its potential use as an anticancer agent. Additionally, it has been found to exhibit antiviral and antibacterial properties, indicating its potential use in the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, it exhibits various biological activities, making it a versatile compound for use in different research fields. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate. One potential direction is the development of new derivatives with improved biological activities and reduced toxicity. Additionally, the compound can be further studied for its potential applications in catalysis and materials science. Finally, more research is needed to fully understand the mechanism of action of the compound, which can lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate involves the reaction of N-benzyl-N-methylcarbamoyl chloride with 4-(1-adamantyl)aniline in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield the final compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. It has been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties. Additionally, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials science.

properties

Product Name

Benzyl 2-[4-(1-adamantyl)anilino]-2-oxoethyl(methyl)carbamate

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

benzyl N-[2-[4-(1-adamantyl)anilino]-2-oxoethyl]-N-methylcarbamate

InChI

InChI=1S/C27H32N2O3/c1-29(26(31)32-18-19-5-3-2-4-6-19)17-25(30)28-24-9-7-23(8-10-24)27-14-20-11-21(15-27)13-22(12-20)16-27/h2-10,20-22H,11-18H2,1H3,(H,28,30)

InChI Key

GJBQVYOJOLWWTN-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.